molecular formula C5H7BF4IN B11725544 Iodanium pyridine tetrafluoroboranuide

Iodanium pyridine tetrafluoroboranuide

Cat. No.: B11725544
M. Wt: 294.83 g/mol
InChI Key: QPIUWZJRIFAPBY-UHFFFAOYSA-N
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Preparation Methods

Iodanium pyridine tetrafluoroboranuide can be synthesized by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:

    Reactants: Iodine, pyridine, silver tetrafluoroborate

    Solvent: Silica gel

    Temperature: Room temperature

The industrial production methods are similar, with the process being scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Iodanium pyridine tetrafluoroboranuide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reagents: Alkenes, alkynes, primary alcohols

    Conditions: Room temperature, presence of a solvent like silica gel

Major products formed from these reactions include substituted naphthalenes, oxygen-containing heterocycles, and tetracyclic tetrahydrofurans .

Mechanism of Action

The mechanism of action of iodanium pyridine tetrafluoroboranuide involves its ability to act as an iodinating and oxidizing agentThe molecular targets and pathways involved include the activation of carbon-carbon double bonds and the oxidation of alcohols to carbonyl compounds .

Comparison with Similar Compounds

Iodanium pyridine tetrafluoroboranuide is unique due to its mild iodinating and oxidizing properties. Similar compounds include:

Properties

Molecular Formula

C5H7BF4IN

Molecular Weight

294.83 g/mol

IUPAC Name

iodanium;pyridine;tetrafluoroborate

InChI

InChI=1S/C5H5N.BF4.H2I/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;;1H2/q;-1;+1

InChI Key

QPIUWZJRIFAPBY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.[IH2+]

Origin of Product

United States

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